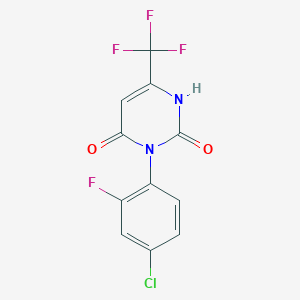

3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Description

Properties

Molecular Formula |

C11H5ClF4N2O2 |

|---|---|

Molecular Weight |

308.61 g/mol |

IUPAC Name |

3-(4-chloro-2-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H5ClF4N2O2/c12-5-1-2-7(6(13)3-5)18-9(19)4-8(11(14,15)16)17-10(18)20/h1-4H,(H,17,20) |

InChI Key |

XJHITAPUPCTIHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with trifluoromethyl-substituted pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinedione Derivatives with Halogenated Aryl Groups

(a) 6-[(4-Chlorophenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione

- Structure: Amino group at position 6, methyl group at position 3, and 4-chlorophenyl substituent.

- Molecular Weight : 253.68 g/mol .

- The absence of fluorine on the phenyl ring may alter binding affinity in biological targets.

(b) 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione

- Structure : Benzyl group at position 1 with 2-fluoro-6-trifluoromethyl substitution; methyl group at position 4.

- Molecular Weight : 302.22 g/mol .

- Higher XLogP3 (2.1) compared to the target compound, suggesting increased lipophilicity .

(c) Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

- Structure : Bromine at position 5, methyl at position 6, and branched alkyl chain at position 3.

- CAS Number : 314-40-9 .

- Application : Herbicide .

- Key Differences :

- Bromine substitution at position 5 enhances electrophilic reactivity, critical for herbicidal activity.

- Branched alkyl chain increases steric hindrance, reducing CNS permeability compared to the target compound.

Pyrimidinedione Derivatives with Thioether and Hydroxyl Groups

(a) 6-((4-Trifluoromethylphenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12e)

- Structure : Thioether linkage at position 6 with 4-CF₃-phenyl; hydroxyl group at position 3.

- Melting Point : 210–212°C .

(b) 6-((2-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12j)

- Structure : Thioether at position 6 with 2-fluorophenyl; hydroxyl at position 3.

- Melting Point : 130–132°C .

- Key Differences :

- Ortho-fluorine on the phenyl ring creates steric and electronic effects distinct from the target compound’s para-chloro/meta-fluoro substitution.

- Lower melting point suggests reduced crystallinity compared to 12e.

Benzoxazine Derivatives with Overlapping Substituents

(a) NSC777205 and NSC777207

- Structures : 3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives.

- Key Properties :

- Key Differences :

- Benzoxazine core vs. pyrimidinedione alters ring strain and electronic properties.

- Methoxy substitution in NSC777207 reduces polarity compared to the target compound.

Biological Activity

Introduction

3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes involved in metabolic processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological potential, and relevant case studies.

Chemical Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 322.64 g/mol

- CAS Number : 114136-66-2

The compound functions primarily as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial for the catabolism of branched-chain amino acids (BCAAs). The inhibition of BCATs has implications in cancer metabolism, as these enzymes are often upregulated in various cancer types.

Key Findings from Research

- Inhibition of BCAT Enzymes : A study highlighted that a related compound, BAY-069, demonstrated high selectivity and potency against BCAT1 and BCAT2. This suggests that 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione may exhibit similar inhibitory effects due to structural similarities .

- Cellular Activity : The compound's structural features, including the trifluoromethyl group and chloro substituent, are believed to enhance cellular permeability and target engagement. The presence of electron-withdrawing groups is crucial for modulating the acidity and overall activity of the compound .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits BCAT1 and BCAT2 enzymes involved in amino acid metabolism. |

| Antitumor Potential | May reduce tumor growth by altering metabolic pathways in cancer cells. |

| Selectivity | Exhibits high selectivity towards target enzymes with minimal off-target effects. |

Case Studies

- BCAT Inhibition in Cancer Models :

-

Pharmacokinetic Profiles :

- Research on related compounds demonstrated favorable pharmacokinetic properties, including good absorption and distribution profiles in vivo. These findings suggest that 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione may also possess similar advantageous pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.